N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide: is a synthetic organic compound characterized by the presence of a benzodioxole ring and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with N-methylglycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to desired biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylacetamide
- 1,3-Benzodioxol-5-yl-N-methylmethanamine
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide stands out due to its unique combination of the benzodioxole ring and glycinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C11H14N2O3/c1-12-6-11(14)13-5-8-2-3-9-10(4-8)16-7-15-9/h2-4,12H,5-7H2,1H3,(H,13,14) |
InChI Key |
DSBHFLNRBWDHSH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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